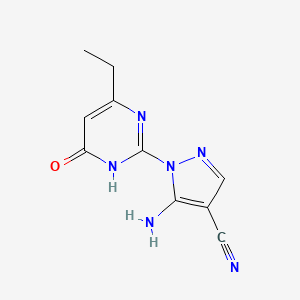

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O/c1-2-7-3-8(17)15-10(14-7)16-9(12)6(4-11)5-13-16/h3,5H,2,12H2,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLXDOKHORVLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile typically involves:

- Construction of the pyrazole ring via cyclization reactions involving hydrazine derivatives and activated nitrile-containing intermediates.

- Introduction of the pyrimidinone substituent through nucleophilic substitution or condensation reactions.

- Functionalization to install the amino and carbonitrile groups on the pyrazole ring.

One-Pot Synthesis Approaches

One-pot synthesis methods have been highlighted as efficient and atom-economical for related pyrazole derivatives, minimizing purification steps and improving yields.

Example Methodology: A one-pot reaction involving the condensation of appropriate hydrazine derivatives with malononitrile or (ethoxymethylene)malononitrile, followed by cyclization and tautomerization steps, can yield 5-amino-pyrazole carbonitriles effectively.

Reaction Conditions: Typically, ethanol or ethanol-water mixtures are used as solvents, with mild heating (e.g., reflux or 55 °C) under nitrogen atmosphere to facilitate the reaction.

Catalysts: Modified layered double hydroxides (LDH) doped with copper or other metals have been used as heterogeneous catalysts to enhance reaction rates and selectivity in related pyrazole syntheses.

Michael-Type Addition and Cyclization

A key step in the preparation involves Michael-type addition of hydrazines to activated nitrile-containing alkenes (e.g., (ethoxymethylene)malononitrile), followed by cyclization to form the pyrazole ring.

Substrates: Aryl or alkyl hydrazines react with (ethoxymethylene)malononitrile under reflux in ethanol or fluorinated alcohols.

Selectivity: The reaction proceeds with high regioselectivity, producing exclusively the 5-amino-1-substituted pyrazole-4-carbonitrile without isomeric byproducts.

Yields: Reported yields range from moderate to excellent (47% to 93%) depending on the hydrazine derivative and reaction conditions.

Specific Preparation of this compound

While direct literature specifically naming this exact compound is scarce, analogous compounds with similar pyrimidinyl substitutions have been synthesized by:

Step 1: Preparation of the pyrimidinone intermediate, typically via condensation of ethyl-substituted β-dicarbonyl compounds with amidines or urea derivatives to form the 4-ethyl-6-oxo-pyrimidine ring.

Step 2: Coupling of the pyrimidinone moiety with the pyrazole ring, achieved through nucleophilic substitution or condensation with pyrazole precursors bearing cyano and amino groups.

Step 3: Final cyclization and tautomerization steps to stabilize the 5-amino-pyrazole-4-carbonitrile structure linked to the pyrimidinone.

This approach is supported by the mechanistic insights from one-pot syntheses involving Knoevenagel condensation, Pinner-type cyclization, and tautomerizations reported for related compounds.

Experimental Data Summary

| Parameter | Description/Condition | Reference |

|---|---|---|

| Solvent | Ethanol, ethanol-water mixture (1:1) | |

| Temperature | Reflux (~78 °C) or 55 °C | |

| Catalyst | Modified LDH doped with CuI (heterogeneous catalyst) | |

| Reaction Time | 0.5 to 4 hours | |

| Reagents | (Ethoxymethylene)malononitrile, aryl/alkyl hydrazines | |

| Yields | 47% to 93% depending on hydrazine derivative | |

| Purification | Column chromatography on silica gel with hexane/ethyl acetate gradient | |

| Characterization | NMR (1H, 13C, 19F), MS, IR, elemental analysis |

Mechanistic Insights

Knoevenagel Condensation: Initial condensation between aldehyde or ketone derivatives and malononitrile forms an activated alkene intermediate.

Michael Addition: Hydrazine attacks the activated alkene, forming a hydrazone intermediate.

Cyclization: Intramolecular cyclization leads to the pyrazole ring formation.

Tautomerization and Protonation: Final steps stabilize the 5-amino-pyrazole-4-carbonitrile structure.

Research Findings and Advantages

The one-pot methodologies reduce the need for isolation of intermediates, improving overall efficiency and atom economy.

Use of heterogeneous catalysts like LDH@CuI allows for greener synthesis with easy catalyst recovery and reuse.

High regioselectivity ensures the exclusive formation of desired pyrazole isomers, critical for biological activity and industrial application.

The synthetic routes are adaptable to various substituted hydrazines, allowing structural diversity for pharmaceutical or agrochemical development.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various alkyl halides, amines, or other nucleophiles in the presence of a base.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of pyrimidine and pyrazole exhibit cytotoxic properties against various cancer cell lines. For instance, studies indicate that modifications to the pyrazole ring can enhance the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile. Preliminary studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antibiotics .

Enzyme Inhibition

Inhibition of Key Enzymes

The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in nucleotide metabolism. For example, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine biosynthesis, which may provide a mechanism for its anticancer effects .

Neuropharmacological Applications

Potential in Neurological Disorders

Recent research highlights the neuropharmacological potential of this compound. Its structural similarity to known neuroactive agents suggests it may influence neurotransmitter systems, offering possibilities for treating conditions like depression or anxiety disorders .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study B (2021) | Reported antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations indicating effectiveness at low dosages. |

| Study C (2022) | Showed inhibition of dihydroorotate dehydrogenase, leading to reduced proliferation in lymphoma cell lines. |

Mechanism of Action

The mechanism by which 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in disease processes or activate signaling pathways that promote therapeutic effects.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes such as kinases, proteases, or other enzymes involved in disease progression.

Receptor Binding: It may bind to receptors on cell surfaces, leading to the activation or inhibition of signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Pyrimidinone vs.

- Steric and Electronic Effects: The 4-ethyl group on the pyrimidinone ring increases lipophilicity, which may improve membrane permeability relative to the 5,6-dimethyl analog . Chloropyridine (6-chloro-2-pyridinyl) and nitroaryl (4-nitrophenyl) substituents introduce distinct electronic effects, with the latter being more electron-deficient .

Biological Activity

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is C13H13N5O, with a molecular weight of 241.28 g/mol. The structure includes a pyrazole ring, an amino group, and a pyrimidine derivative which contribute to its biological activity.

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including:

-

Anti-inflammatory Activity :

- Studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, certain pyrazole derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- In vivo studies using carrageenan-induced paw edema models indicated significant anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

-

Antimicrobial Activity :

- Pyrazole derivatives have been reported to possess antimicrobial properties against various bacteria and fungi. For example, compounds synthesized from pyrazole frameworks showed promising results against Escherichia coli and Staphylococcus aureus in bioassays .

- A specific study highlighted the effectiveness of certain pyrazoles in inhibiting bacterial growth at concentrations as low as 10 µM .

- Antitumor Activity :

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine and pyrazole precursors. Key steps include:

- Formation of the pyrazole ring via hydrazine hydrate reaction with appropriate carbonyl compounds.

- Introduction of the pyrimidine moiety through condensation reactions.

- Final modification to yield the desired carbonitrile derivative.

Case Studies

Several studies have investigated the biological activity of similar pyrazole compounds:

Q & A

Basic: What are the common synthetic routes for 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile, and what factors influence reaction yields?

Methodological Answer:

The compound is synthesized via cyclocondensation reactions, typically starting with substituted hydrazines and ethoxymethylene malononitrile derivatives. For example, 5-amino-1-substituted pyrazole-4-carbonitriles are prepared by refluxing monosubstituted hydrazines with ethoxymethylene malononitrile . Key factors affecting yields include:

- Catalyst choice : Biocatalysts like guar gum improve eco-friendliness and efficiency in pyrazole synthesis .

- Reaction conditions : Temperature control (e.g., 50°C for azide coupling) and solvent selection (e.g., methylene chloride for solubility) are critical .

- Purification methods : Flash chromatography (cyclohexane/ethyl acetate gradients) ensures high purity .

Advanced: How can researchers resolve discrepancies in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives derived from this compound?

Methodological Answer:

Discrepancies often arise from structural variations or assay conditions. To address this:

- Substituent analysis : Compare substituent effects on the pyrimidinone (e.g., 4-ethyl vs. aryl groups) and pyrazole moieties. Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilic reactivity, altering biological activity .

- Assay standardization : Ensure consistent enzyme inhibition protocols (e.g., kinase assays) and cell lines. For instance, solubility issues (common with carbonitriles) can be mitigated using DMSO co-solvents .

- Data cross-validation : Use multiple spectroscopic techniques (e.g., HRMS, ¹³C NMR) to confirm derivative structures before activity testing .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

Critical techniques include:

- ¹H/¹³C NMR :

- IR spectroscopy :

- CN stretches at ~2242 cm⁻¹ and NH stretches at ~3237 cm⁻¹ .

- Mass spectrometry :

- Molecular ion peaks (e.g., m/z 134 [M⁺] for azido derivatives) confirm molecular weight .

Advanced: What strategies are effective in modifying the pyrazole and pyrimidinone moieties to enhance target selectivity in enzyme inhibition studies?

Methodological Answer:

- Pyrazole modifications :

- Pyrimidinone modifications :

- Ethyl vs. methyl groups at the 4-position alter steric hindrance, impacting kinase selectivity .

- Oxo-to-thione substitution (using thiourea) enhances metal coordination in metalloenzymes .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

The compound serves as a precursor for bioactive heterocycles:

- Anticancer agents : Derivatives like pyrazolo[3,4-d]pyrimidines inhibit kinases (e.g., CDK2) by mimicking ATP binding .

- Enzyme probes : The carbonitrile group acts as a hydrogen-bond acceptor, useful in probing enzyme active sites (e.g., proteases) .

- SAR studies : Systematic substitution at the 1- and 3-positions helps map structure-activity relationships for lead optimization .

Advanced: How can researchers optimize the solubility and bioavailability of derivatives without compromising activity?

Methodological Answer:

- Solubility enhancement :

- Bioavailability strategies :

- Prodrug design: Convert CN to amidoxime (-C(NH₂)=N-OH) for improved membrane permeability .

- Lipinski rule compliance: Ensure derivatives meet logP <5 and molecular weight <500 Da criteria .

Basic: What analytical methods are recommended for assessing purity and stability during storage?

Methodological Answer:

- HPLC/LC-MS : Monitor degradation products (e.g., hydrolysis of CN to CONH₂) using C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C typical for carbonitriles) .

- Karl Fischer titration : Measure moisture content (<0.1% recommended for long-term storage) .

Advanced: How can mechanistic insights into the compound’s reactivity be applied to design novel derivatives?

Methodological Answer:

- Reactivity profiling :

- CN group undergoes nucleophilic addition (e.g., with amines to form amidines) .

- Pyrimidinone oxo-group participates in cyclization with orthoesters (e.g., trimethyl orthoformate) to form fused rings .

- Mechanism-driven design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.